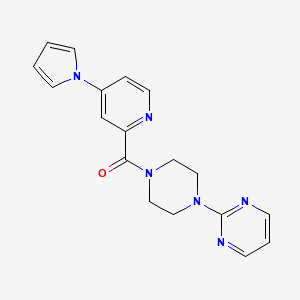

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of pyrrole and pyridine rings: These can be synthesized through cyclization reactions.

Coupling reactions: The pyrrole and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions.

Formation of piperazine derivatives: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch processing: This allows for precise control over reaction conditions.

Continuous flow synthesis: This method can be more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

Reduction: Reduction reactions can occur at various sites, depending on the substituents.

Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits significant potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancer. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antipsychotic Activity

Research indicates that derivatives of piperazine compounds, including the target compound, show affinity for serotonin receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. A study demonstrated that similar compounds could effectively displace radiolabeled ligands from 5-HT1A receptors, indicating potential antipsychotic properties .

Anticancer Properties

The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines. For instance, a related study found that piperazine derivatives exhibited cytotoxic effects against breast cancer cells through apoptosis induction . The structural motifs present in (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone may contribute to similar anticancer mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of pyridine and piperazine rings suggests that modifications can lead to enhanced binding affinities and selectivity towards specific receptors.

| Structural Feature | Impact on Activity |

|---|---|

| Pyridine Ring | Enhances lipophilicity and receptor binding |

| Piperazine Linkage | Increases solubility and bioavailability |

| Pyrrole Substitution | Modulates interaction with biological targets |

Neurological Disorders

A clinical study evaluated the effects of a piperazine-based compound similar to this compound on patients with generalized anxiety disorder. Results indicated significant reductions in anxiety symptoms compared to placebo groups, suggesting a promising therapeutic application .

Cancer Research

In vitro studies have shown that this compound induces apoptosis in human leukemia cells through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action for compounds like (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves:

Molecular targets: Binding to specific proteins or enzymes.

Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

(4-(1H-pyrrol-1-yl)pyridin-2-yl)methanone: A simpler analog with fewer rings.

(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: Another analog with a different ring structure.

Uniqueness

Structural complexity: The combination of multiple heterocyclic rings makes it unique.

Potential biological activity: The specific arrangement of rings may confer unique biological properties.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, identified by its CAS number 1421454-11-6, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H18N6O with a molecular weight of 334.4 g/mol. The structure features a pyrrole ring and a piperazine ring, both substituted with pyridinyl and pyrimidinyl groups, respectively. This unique arrangement suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve modulation of enzyme activities and receptor interactions. Specifically, it may act as an inhibitor of certain protein kinases or other enzymes involved in cellular signaling pathways.

Case Study 1: Serotonin Reuptake Inhibition

A study on related piperazine derivatives demonstrated potent serotonin reuptake inhibition, suggesting that this compound may exhibit similar properties. The most effective compounds in this series were stable in human liver microsomes and displayed favorable pharmacokinetic profiles .

Case Study 2: Protein Kinase Inhibition

Another investigation focused on the synthesis of various derivatives from similar frameworks aimed at protein kinase inhibition. Although the specific compound was not tested, the findings indicated that planar structures are critical for maintaining inhibitory potency against kinases . This suggests that the structural features of this compound could be optimized for enhanced biological activity.

Summary of Biological Activities

The following table summarizes the potential biological activities associated with this compound based on related compounds:

Properties

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c25-17(16-14-15(4-7-19-16)22-8-1-2-9-22)23-10-12-24(13-11-23)18-20-5-3-6-21-18/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUWZPMFZSPOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.